REACTION_CXSMILES
|
[C:1]1([C:7]2[N:17]=[CH:16][CH:15]=[C:14]([CH3:18])[C:8]=2[C:9]([O:11]CC)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.N>C(OCC)C>[CH3:18][C:14]1[CH:15]=[CH:16][N:17]=[C:7]2[C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=3[C:9](=[O:11])[C:8]=12
|
Name
|
ethyl 2-phenyl-4-methylnicotinate
|
Quantity
|
51 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=C(C(=O)OCC)C(=CC=N1)C
|
Name
|
polyphosphoric acid
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 140° C. for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over K2CO3
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product thus obtained
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C2C(=NC=C1)C=1C=CC=CC1C2=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |